![molecular formula C21H21NO5 B2868481 2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid CAS No. 2260933-01-3](/img/structure/B2868481.png)

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

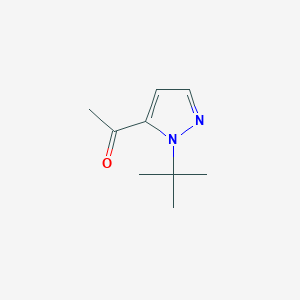

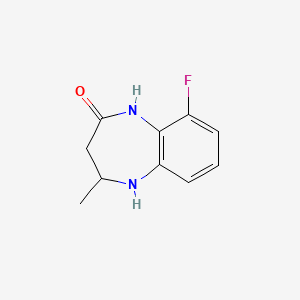

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid, also known as Fmoc-Oxa, is a chemical compound that has gained significant attention in scientific research due to its unique structure and properties. This compound has been widely used in various fields of research, including biochemistry, medicinal chemistry, and molecular biology.

Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis

9-Fluorenylmethoxycarbonyl (Fmoc) amino acids have revolutionized solid phase peptide synthesis (SPPS) by offering a versatile and orthogonal scheme for constructing peptides and small proteins. The Fmoc group serves as an amino-protecting group, facilitating the synthesis of biologically active peptides, isotopically labeled peptides, and small proteins. Advances in solid supports, linkages, side chain protecting groups, and solvation conditions have significantly expanded the scope of Fmoc SPPS, making it a cornerstone in bioorganic chemistry (Fields & Noble, 2009).

Hydroxy-group Protection

The Fmoc group is not only pivotal in peptide synthesis but also serves as an effective protector for hydroxy groups. This versatility is demonstrated in its application to protect hydroxy-groups alongside acid- and base-labile protecting groups, showcasing its utility in complex synthetic pathways. The ability to selectively remove the Fmoc group under mild conditions while retaining other sensitive functional groups highlights its importance in synthetic organic chemistry (Gioeli & Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

Fmoc amino acids are integral to the synthesis of N-substituted hydroxamic acids, showcasing the adaptability of Fmoc chemistry in creating a wide array of structurally diverse molecules. The use of Fmoc-protected N-alkylhydroxylamines in solid-phase synthesis exemplifies the method's efficiency and its role in the facile production of these compounds, which are of significant interest in medicinal chemistry (Mellor & Chan, 1997).

Advanced Bioorganic Synthesis

The synthesis of oligomers derived from amide-linked neuraminic acid analogues further illustrates the broad applicability of Fmoc-protected sugar amino acids. These monomer units, when incorporated into solid-phase synthesis, enable the efficient production of oligomers. This approach underlines the role of Fmoc chemistry in facilitating the synthesis of complex bioorganic molecules, offering new pathways for exploring biological phenomena and developing therapeutic agents (Gregar & Gervay-Hague, 2004).

Supramolecular Chemistry and Material Science

Fmoc-modified amino acids and peptides represent a unique class of bio-inspired building blocks for the fabrication of functional materials. Their self-assembly features and potential applications in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties underscore the intersection of Fmoc chemistry with material science. This review highlights recent progress in the field, discussing the self-organization of Fmoc-modified biomolecules and their implications for developing new materials and biomedical applications (Tao et al., 2016).

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-22(19(20(23)24)13-10-26-11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJHBUVYYUNRMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(C1COC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxetan-3-yl)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one](/img/structure/B2868399.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868403.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2868404.png)

![2-Ethyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2868414.png)

![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2868416.png)

![(5E)-3-Cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-YL)methylene]-2-mercapto-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2868419.png)